Hexylhibo
Overview
Description
It is a potent antagonist of group I metabotropic glutamate receptors, specifically targeting mGlu1a and mGlu5a receptors . This compound has been extensively studied for its effects on synaptic transmission and neuronal excitability.
Preparation Methods
HexylHIBO can be synthesized through a multi-step process involving the following key steps:
Formation of Isoxazole Ring: The synthesis begins with the formation of the isoxazole ring, which is achieved by reacting a suitable precursor with hydroxylamine.
Introduction of Hexyl Group: The hexyl group is introduced through an alkylation reaction, typically using hexyl bromide.
Amino Acid Formation: The final step involves the formation of the amino acid moiety, which is achieved through a series of reactions including amination and carboxylation.
Chemical Reactions Analysis
HexylHIBO undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions include hydroxylated and substituted derivatives of this compound.
Scientific Research Applications
HexylHIBO has several scientific research applications:
Neuroscience: It is used to study the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
Pharmacology: this compound is employed in the development of drugs targeting neurological disorders such as epilepsy and neurodegenerative diseases.
Biochemistry: The compound is used to investigate the biochemical pathways involving glutamate receptors and their modulation.
Mechanism of Action
HexylHIBO exerts its effects by antagonizing group I metabotropic glutamate receptors (mGlu1a and mGlu5a). By binding to these receptors, this compound inhibits their activation, leading to a decrease in excitatory postsynaptic currents (sEPSCs) in neurons . This modulation of glutamate receptor activity affects neuronal excitability and synaptic plasticity, making this compound a valuable tool in neuroscience research.
Comparison with Similar Compounds
HexylHIBO is unique in its specific antagonistic action on mGlu1a and mGlu5a receptors. Similar compounds include:
(S)-HexylHIBO: An enantiomer of this compound with similar receptor antagonistic properties.
LY3020371: A selective antagonist of mGlu2/3 receptors, used in similar research contexts.
Decanoic Acid: Acts as a non-competitive antagonist of AMPA receptors, another class of glutamate receptors.
This compound stands out due to its specificity for group I metabotropic glutamate receptors and its potent inhibitory effects on synaptic transmission.
Properties
IUPAC Name |
2-amino-3-(4-hexyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-2-3-4-5-6-8-10(18-14-11(8)15)7-9(13)12(16)17/h9H,2-7,13H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJBLHIYOWSQDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(ONC1=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398387 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334887-43-3 | |
Record name | HEXYLHIBO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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